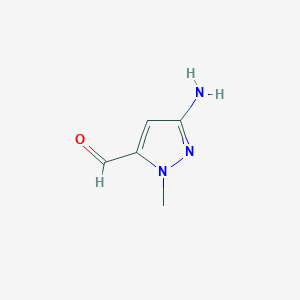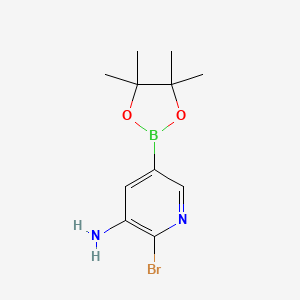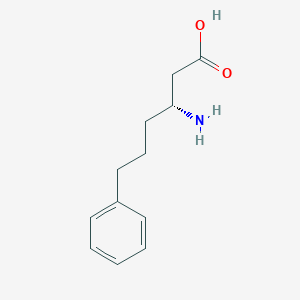
3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in organic synthesis, pharmaceuticals, and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of 3-amino-1-methylpyrazole with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, where the amino group is formylated using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar formylating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Amino-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde
- 5-Amino-3-methyl-1-phenylpyrazole
- 1-Methyl-1H-pyrazole-5-carboxaldehyde
Uniqueness
3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and an aldehyde group on the pyrazole ring makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C5H7N3O |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
5-amino-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3,(H2,6,7) |
Clave InChI |
ZNSAUQCOONPRCB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Hydroxy-7-fluoro-[1,8]naphthyridine](/img/structure/B12962294.png)

![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)


![3-Phenylbenzo[d]isoxazol-7-amine](/img/structure/B12962316.png)




